2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole typically involves the reaction of 3-chloropropylamine with ethyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted thiadiazoles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiols and thioethers.
Scientific Research Applications
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: It is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or by modifying the enzyme structure. It can also interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloropropyl)-1,3,4-thiadiazole
- 5-Ethyl-1,3,4-thiadiazole
- 3-Chloropropyl-1,3,4-thiadiazole
Uniqueness
2-(3-Chloropropyl)-5-ethyl-1,3,4-thiadiazole is unique due to the presence of both the 3-chloropropyl and 5-ethyl substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11ClN2S |
---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5-ethyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-2-6-9-10-7(11-6)4-3-5-8/h2-5H2,1H3 |
InChI Key |
KGCPWMWZUZQROA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.